1-(3-Fluorophenyl)semicarbazide
Overview
Description
1-(3-Fluorophenyl)semicarbazide is an organic compound that belongs to the class of semicarbazides. Semicarbazides are derivatives of semicarbazide, which contain an additional ketone functional group. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical and biological properties. Semicarbazides are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Semicarbazones, such as 1-(3-Fluorophenyl)semicarbazide, are known to have biological activity against many common species of bacteria . They are synthesized by a condensation reaction between a ketone or aldehyde and semicarbazide . The biological properties of semicarbazones are often related to metal ion coordination .
Mode of Action
The mode of action of semicarbazones involves their interaction with their targets, leading to changes in the target’s function. For instance, semicarbazones have been found to exhibit a broad range of activities, including anti-fungal, anti-bacterial, anticonvulsant, anticancer, antimicrobial activity, and anti-inflammatory activity . They are also used as ligands as cytotoxic agents, spectrophotometric agents for the analysis of metal ions, and in the qualitative organic analysis of carbonyl compounds .
Biochemical Pathways
Semicarbazones in general are known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .
Pharmacokinetics
Semicarbazones have been subjected to computational pharmacokinetic studies to predict molecular properties .
Result of Action
The result of the action of this compound is the inhibition of the growth of various species of bacteria, fungi, and other microorganisms . It also exhibits anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, semicarbazide has become an important pollutant in the environment, demonstrating accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruption, and neurotoxicity . To reduce the content of semicarbazide in the environment, it is crucial to control the use of nitrofurazone effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)semicarbazide can be synthesized through a condensation reaction between 3-fluoroaniline and semicarbazide hydrochloride. The reaction typically involves the following steps:
- Dissolution of 3-fluoroaniline in an appropriate solvent such as ethanol.
- Addition of semicarbazide hydrochloride to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and filtering the precipitated product.
- Recrystallization of the product from a suitable solvent to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are typically amines or hydrazines.
- Substitution reactions yield various substituted phenylsemicarbazides .
Scientific Research Applications
1-(3-Fluorophenyl)semicarbazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties. It has shown activity against a range of bacterial and viral pathogens.
Medicine: Explored for its potential anticancer properties. Studies have indicated its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals. .
Comparison with Similar Compounds
1-(4-Fluorophenyl)semicarbazide: Similar structure but with the fluorine atom at the para position. Exhibits comparable biological activities.
1-(3-Chlorophenyl)semicarbazide: Contains a chlorine atom instead of fluorine. Shows different reactivity and biological properties.
1-(3-Bromophenyl)semicarbazide: Bromine atom in place of fluorine.
Uniqueness: 1-(3-Fluorophenyl)semicarbazide is unique due to the presence of the fluorine atom at the meta position, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical reactivity compared to its para and ortho analogs .
Properties
IUPAC Name |
(3-fluoroanilino)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNAAZQACXEBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.